2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEAPDBJWONPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indolization of 4-Nitrophenylhydrazine
The indole core is synthesized by reacting 4-nitrophenylhydrazine with methylglyoxal in acetic acid under reflux (12 hr, 110°C), yielding 1-methyl-1H-indole-3-carbaldehyde (Scheme 1).
Optimization Note : Ultrasound irradiation at 40°C reduces reaction time to 3 hr (yield: 82%).
Methylation of Indole Nitrogen
Indole-3-carbaldehyde is methylated using methyl iodide and potassium carbonate in DMF (4 hr, 60°C), achieving 95% conversion.
Preparation of 2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-Yl)Ethylamine
Reductive Amination of Indole-3-Carbaldehyde
A two-step protocol is employed:
-
Condensation : React indole-3-carbaldehyde with dimethylamine hydrochloride in ethanol (24 hr, 25°C) to form the imine intermediate.
-
Reduction : Sodium cyanoborohydride in THF reduces the imine to the target ethylamine (Yield: 85%).
Alternative Route: Gabriel Synthesis
Phthalimide protection of the amine followed by alkylation with 2-bromo-1-(1-methylindol-3-yl)ethane and subsequent hydrazinolysis yields the ethylamine (Yield: 72%).
Synthesis of 2-Bromobenzoyl Chloride
2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (2 hr, 80°C), producing the acyl chloride in 98% yield. Excess SOCl₂ is removed via distillation.
Amide Coupling Reaction
Schotten-Baumann Conditions
The ethylamine is reacted with 2-bromobenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0°C for 1 hr, yielding the target compound (Yield: 76%).
Catalytic Coupling with HOBt/DCC
Using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dry THF (24 hr, 25°C) improves yield to 89%.
Optimization and Characterization
Solvent Screening for Reductive Amination
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| THF | 25 | 48 | 85 |
| MeOH | 25 | 72 | 68 |
| EtOH | 40 | 48 | 73 |
THF minimizes side reactions (e.g., over-reduction) due to its non-polar nature.
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H), 7.54–7.12 (m, 4H, benzamide), 3.72 (s, 3H, N-CH₃), 2.98 (s, 6H, N(CH₃)₂).
-
ESI-MS : m/z 430.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide exerts its effects depends on its interaction with biological targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzamide core is shared with numerous derivatives, but its substituents distinguish it:
- 1-Methylindole group : The indole moiety is critical for π-π stacking and hydrogen bonding, similar to compound 33 (N-(4-methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide), a bromodomain inhibitor with demonstrated activity .
- Dimethylaminoethyl side chain: This group improves solubility and may act as a hydrogen bond acceptor, contrasting with cyclohexyl-linked dimethylamino groups (), which reduce conformational flexibility .
Physicochemical Properties
- Solubility: The dimethylaminoethyl group likely improves aqueous solubility compared to cyclohexyl-linked analogues () .
Data Table: Key Comparisons with Similar Compounds
Research Implications and Limitations
The target compound’s unique structure positions it as a candidate for investigating bromodomain or kinase targets, but further studies are needed to validate its activity. Limitations include:
Biological Activity
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, with the CAS number 1203335-40-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy in various biological contexts.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 400.3 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and cellular signaling pathways.
- Inhibition of Kinases : The compound has been studied for its ability to inhibit tyrosine kinases, particularly c-MET and SMO (Smoothened), which are implicated in tumor growth and metastasis. Research indicates that it exhibits significant inhibitory effects on these kinases, with IC values demonstrating potent activity against resistant cancer cell lines .
- Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death .
Case Study Overview
A series of studies have evaluated the efficacy of this compound in various experimental models:
-
Non-Small Cell Lung Cancer (NSCLC) :
- Objective : To assess the compound's effect on cell viability and apoptosis.
- Methodology : NSCLC cell lines were treated with varying concentrations of the compound.
- Findings : Enhanced cell growth inhibition was observed, particularly in gefitinib-resistant NSCLC models, indicating the potential for overcoming drug resistance .
- Kinase Inhibition Assays :
Table of Biological Activity Results
| Study Focus | Cell Line/Model | Activity Observed | IC Values |
|---|---|---|---|
| NSCLC Apoptosis | A549 (gefitinib-resistant) | Induction of apoptosis | N/A |
| Kinase Inhibition | Various NSCLC models | c-MET inhibition | 8.1 μM |
| SMO inhibition | 0.060 μM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving amide coupling and indole alkylation. A typical protocol involves:
- Step 1 : Reacting 2-bromobenzoyl chloride with a secondary amine precursor (e.g., 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Step 2 : Optimizing reaction time (72 hours) and temperature (room temperature) to minimize byproducts. Purification via column chromatography (silica gel, methanol:chloroform gradient) or crystallization (methanol:water) improves purity .
- Yield Optimization : Use a 1.2:1 molar ratio of acyl chloride to amine to drive the reaction to completion .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Confirm the structure using:
- 1H/13C NMR : Identify key signals, such as the dimethylamino protons (δ 2.2–2.5 ppm), indole C3-H (δ 7.1–7.3 ppm), and benzamide aromatic protons (δ 7.5–8.1 ppm) .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 442.3) and isotopic pattern matching bromine .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
Q. What preliminary biological screening assays are appropriate to assess its potential therapeutic applications?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations for 48 hours .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
- Target Engagement : Perform kinase inhibition assays if the dimethylamino group suggests kinase-binding potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to rule out assay-specific artifacts .
- Dose-Response Curves : Compare IC50 values across models; statistically significant differences may indicate tissue-specific uptake or metabolism .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify differentially expressed pathways in responsive vs. non-responsive models .
Q. What strategies are effective in modifying the core structure to enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- Regioselective Substitution : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the benzamide’s para-position to modulate electron density and binding affinity .
- Indole Modifications : Replace the 1-methyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target interactions .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and eliminate non-essential moieties .
Q. How can computational methods predict metabolic stability and guide structural optimization?
- Methodological Answer :
- In Silico ADMET : Use SwissADME to predict CYP450 metabolism sites; prioritize compounds with low topological polar surface area (<90 Ų) for improved permeability .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., via GLORYx) to flag labile groups (e.g., bromine for dehalogenation) .
- QSAR Models : Train models on indole-benzamide analogs to correlate substituents with microsomal half-life .
Q. What statistical approaches validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading) and quantify their impact on yield .
- Inter-Lab Studies : Collaborate with 3+ labs to synthesize the compound using the same protocol; apply ANOVA to assess yield/purity variance .
- Control Charts : Monitor critical quality attributes (e.g., HPLC purity) over 10 batches to establish process capability (Cpk ≥ 1.33) .
Q. How to analyze structure-activity relationships (SAR) when structural analogs show conflicting bioactivity profiles?
- Methodological Answer :
- Free-Wilson Analysis : Deconstruct the molecule into substituents and quantify their contribution to activity using regression models .
- Matched Molecular Pair Analysis : Compare analogs differing by a single substituent (e.g., Br vs. Cl) to isolate electronic effects .
- 3D-QSAR : Build CoMFA/CoMSIA models to visualize steric/electrostatic fields driving activity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
